molecular formula C10H20Cl2N6O2S2 B13767594 3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride CAS No. 6965-23-7

3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride

Cat. No.: B13767594
CAS No.: 6965-23-7
M. Wt: 391.3 g/mol
InChI Key: XDAYOVQBWYUQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride is a synthetic organic compound that belongs to the class of diketopiperazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride typically involves the cyclization of appropriate dipeptides under specific conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The guanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted diketopiperazines, depending on the type of reaction and the reagents used.

Scientific Research Applications

3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride include other diketopiperazines with different substituents. Examples include:

  • 3,6-Bis-(2-aminoethyl)-2,5-diketopiperazine
  • 3,6-Bis-(2-hydroxyethyl)-2,5-diketopiperazine

Uniqueness

The uniqueness of this compound lies in its specific guanylthioethyl substituents, which may confer unique biological activities and chemical properties compared to other diketopiperazines.

Properties

6965-23-7

Molecular Formula

C10H20Cl2N6O2S2

Molecular Weight

391.3 g/mol

IUPAC Name

2-[5-(2-carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethyl carbamimidothioate;dihydrochloride

InChI

InChI=1S/C10H18N6O2S2.2ClH/c11-9(12)19-3-1-5-7(17)16-6(8(18)15-5)2-4-20-10(13)14;;/h5-6H,1-4H2,(H3,11,12)(H3,13,14)(H,15,18)(H,16,17);2*1H

InChI Key

XDAYOVQBWYUQAT-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=N)N)C1C(=O)NC(C(=O)N1)CCSC(=N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.